C19H26ClFN4O2
Overview
Description
The compound with the molecular formula C19H26ClFN4O2 is a complex organic molecule that has garnered interest in various scientific fields. This compound is known for its unique chemical structure, which includes a combination of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms. Its diverse functional groups make it a versatile candidate for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C19H26ClFN4O2 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation reactions. This often requires the use of catalysts and controlled temperatures to ensure the correct formation of bonds.
Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as chlorine, fluorine, and nitrogen. These steps may involve halogenation reactions, amination, and other substitution reactions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and automated systems to control reaction conditions precisely. The use of continuous flow reactors and advanced purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
C19H26ClFN4O2: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
C19H26ClFN4O2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of C19H26ClFN4O2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
C19H26ClFN4O2: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures but different functional groups or atomic arrangements. The unique combination of chlorine, fluorine, and nitrogen in This compound sets it apart from other compounds, providing distinct chemical and biological properties.
List of Similar Compounds
- C18H24ClFN4O2
- C19H25ClFN4O
- C19H26ClF2N4O2
These compounds share structural similarities but differ in specific functional groups or atomic compositions, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
1-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClFN4O2/c20-15-12-14(4-5-16(15)21)23-17(26)13-24-10-6-19(7-11-24,18(22)27)25-8-2-1-3-9-25/h4-5,12H,1-3,6-11,13H2,(H2,22,27)(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGYUKNBJVZKKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CC(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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